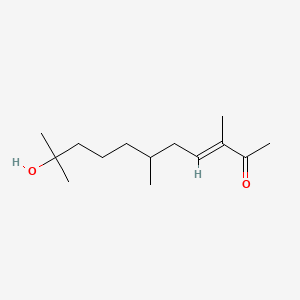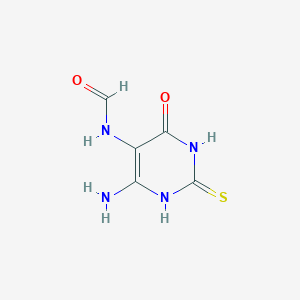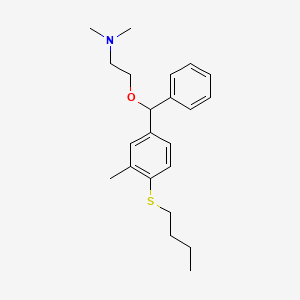![molecular formula C11H10ClNO4 B13779278 [(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate CAS No. 77835-02-0](/img/structure/B13779278.png)
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate is an organic compound characterized by the presence of a chlorophenyl group, a nitro group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate typically involves the reaction of 2-chlorobenzaldehyde with nitromethane under basic conditions to form the nitroalkene intermediate. This intermediate is then reacted with acetic anhydride in the presence of a catalyst to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate
Solvents: Organic solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be hydrolyzed to form the corresponding alcohol using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride
Substitution: Hydrochloric acid or sodium hydroxide
Major Products Formed
Oxidation: Formation of chlorophenyl nitroacetate
Reduction: Formation of chlorophenyl amine acetate
Substitution: Formation of chlorophenyl nitroprop-2-enol
Applications De Recherche Scientifique
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetate group can be hydrolyzed to release the active compound, which then exerts its effects on molecular pathways involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl] acetate
- [(Z)-3-(2-chlorophenyl)-2-(4-methylphenyl)prop-2-enyl] acetate
Uniqueness
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate is unique due to the presence of both a nitro group and an acetate ester, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
77835-02-0 |
|---|---|
Formule moléculaire |
C11H10ClNO4 |
Poids moléculaire |
255.65 g/mol |
Nom IUPAC |
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate |
InChI |
InChI=1S/C11H10ClNO4/c1-8(14)17-7-10(13(15)16)6-9-4-2-3-5-11(9)12/h2-6H,7H2,1H3/b10-6- |
Clé InChI |
VTYWIWTXSBVBOK-POHAHGRESA-N |
SMILES isomérique |
CC(=O)OC/C(=C/C1=CC=CC=C1Cl)/[N+](=O)[O-] |
SMILES canonique |
CC(=O)OCC(=CC1=CC=CC=C1Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


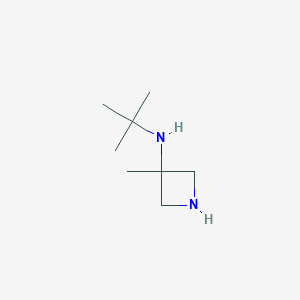
![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
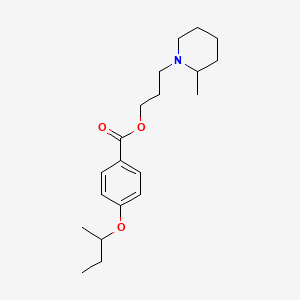
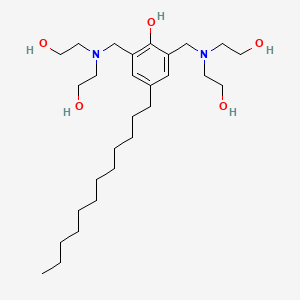
![Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate](/img/structure/B13779225.png)

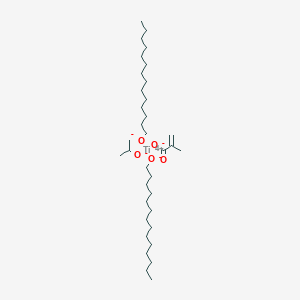
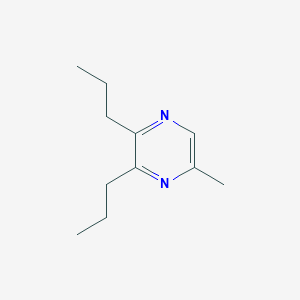
![2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI)](/img/structure/B13779240.png)
